molecular formula C10H13BrFNO B13259930 [(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine

[(3-Bromo-4-fluorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13259930
M. Wt: 262.12 g/mol
InChI Key: WUYWUNXWLVTVOP-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluorophenyl)methylamine is an organic compound with the molecular formula C10H13BrFNO This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the phenyl ring, which is attached to a methyl group The methyl group is further connected to a 2-methoxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-fluorophenyl)methylamine typically involves the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination at the 3-position and fluorination at the 4-position using appropriate reagents such as bromine and fluorine sources.

    Methylation: The brominated and fluorinated phenyl ring is then subjected to methylation to introduce the methyl group.

Industrial Production Methods

Industrial production of (3-Bromo-4-fluorophenyl)methylamine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-fluorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used for nucleophilic and electrophilic substitutions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3-Bromo-4-fluorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-fluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

(3-Bromo-4-fluorophenyl)methylamine can be compared with other similar compounds, such as:

    (3-Bromo-4-chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of fluorine.

    (3-Bromo-4-methylphenyl)methylamine: Similar structure but with a methyl group instead of fluorine.

    (3-Bromo-4-nitrophenyl)methylamine: Similar structure but with a nitro group instead of fluorine.

The uniqueness of (3-Bromo-4-fluorophenyl)methylamine lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13BrFNO

Molecular Weight

262.12 g/mol

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13BrFNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

WUYWUNXWLVTVOP-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)F)Br

Origin of Product

United States

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